2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chlorophenyl group and a piperazine ring substituted with a methoxyphenyl group, connected through an ethanone linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, including the formation of the pyrimidine ring, chlorination, and subsequent coupling with the piperazine derivative. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups at specific positions on the aromatic rings.
Scientific Research Applications
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Dichloroanilines
Uniqueness
Compared to similar compounds, 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one stands out due to its unique structural features, which may confer distinct biological activities and chemical reactivity. Its combination of a pyrimidine ring with a piperazine moiety linked through an ethanone group provides a versatile scaffold for further modifications and applications.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O3/c1-17-15-22(27-24(26-17)18-7-9-19(25)10-8-18)32-16-23(30)29-13-11-28(12-14-29)20-5-3-4-6-21(20)31-2/h3-10,15H,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVKCABOJUWXQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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